molecular formula C8H6BrNS B13457394 Benzothiazole, 6-bromo-5-methyl- CAS No. 1022151-33-2

Benzothiazole, 6-bromo-5-methyl-

Cat. No.: B13457394
CAS No.: 1022151-33-2
M. Wt: 228.11 g/mol
InChI Key: PRDVWDPHGBFMNS-UHFFFAOYSA-N
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Description

Benzothiazole, 6-bromo-5-methyl- is a derivative of benzothiazole, a bicyclic compound containing a benzene ring fused with a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of bromine and methyl substituents on the benzothiazole ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For Benzothiazole, 6-bromo-5-methyl-, the synthesis can be achieved through the following steps:

    Starting Materials: 2-aminothiophenol, 6-bromo-5-methylbenzaldehyde.

    Reaction Conditions: The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction.

    Product Isolation: The crude product is purified using recrystallization or column chromatography to obtain the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 6-bromo-5-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and palladium catalysts are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of benzothiazole, 6-bromo-5-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 6-bromo-5-methyl- is unique due to the combined presence of bromine and methyl groups, which enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives. This unique combination allows for the development of novel compounds with improved pharmacological and industrial properties.

Properties

CAS No.

1022151-33-2

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

6-bromo-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3

InChI Key

PRDVWDPHGBFMNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)SC=N2

Origin of Product

United States

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